N-(4-Bromophenyl)-2-[(3-cyanopyridin-2-yl)thio]acetamide is a synthetic compound belonging to the class of partially hydrogenated pyridines, specifically cyanothioacetamide derivatives. [] This compound has demonstrated potential for various applications in scientific research, particularly in the fields of medicinal chemistry and chemical biology.
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-2-[(3-cyanopyridin-2-yl)thio]acetamide has been achieved through various synthetic routes. One approach involves reacting 2-chloro-3-cyanopyridine with 2-[(4-bromophenyl)amino]-2-thioxoethanethioamide in the presence of a base like potassium carbonate. [] This reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the sulfur atom of the ethanethioamide acts as a nucleophile, displacing the chlorine atom on the pyridine ring.
Mechanism of Action
Although the precise mechanism of action of N-(4-bromophenyl)-2-[(3-cyanopyridin-2-yl)thio]acetamide is yet to be fully elucidated, preliminary studies suggest that it might exert its effects by interacting with specific biological targets. [] Further research is needed to confirm these interactions and understand the downstream signaling pathways involved.
Applications
Hepatoprotective Activity: Research suggests this compound exhibits hepatoprotective and detoxifying activity, potentially due to its influence on protein synthesis and liver detoxification. [] This finding highlights its potential application in developing treatments for liver diseases.
Compound Description: This compound acts as an allosteric inhibitor of ecto-5′-nucleotidase (CD73). It demonstrated the ability to reverse adenosine-mediated immune suppression on human T cells with total reversion observed at a concentration of 100 μM. []
Relevance: Both this compound and N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide share a core structure of a 3-cyanopyridinyl ring substituted at the 2-position with a thioacetamide group. The variations lie in the substituents on the acetamide nitrogen and the presence of additional aryl groups on the pyridine ring in 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide. []
Compound Description: This derivative also exhibits CD73 allosteric inhibition and can partially reverse adenosine-mediated immune suppression on human T cells at a concentration of 10 μM. []
Relevance: Similar to the previous compound, this molecule shares the 3-cyanopyridinyl ring with a 2-thioacetate group with N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide. The difference lies in replacing the acetamide portion with a methyl acetate group and the additional aryl substituents on the pyridine ring. []
Compound Description: This compound displays notable insecticidal activity against the cowpea aphid, Aphis craccivora Koch. It exhibits LC50 values of 0.025-0.027 ppm and 0.005-0.006 ppm against nymphs after 24 h and 48 h of treatment, respectively. It also shows activity against adults with LC50 values of 0.112-0.129 ppm and 0.014-0.015 ppm after 24 h and 48 h, respectively. []
Relevance: This compound and N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide are structurally similar, both containing a 3-cyanopyridinyl ring substituted at the 2-position with a thioacetamide group. The difference lies in the presence of styryl substituents on the pyridine ring and a 4-nitrophenyl group on the acetamide nitrogen. []
Compound Description: This compound exhibits insecticidal activity against cowpea aphid, Aphis craccivora Koch, showing greater potency than the reference insecticide acetamiprid after 24 h of treatment. []
Relevance: This structure closely resembles N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide, sharing the 3-cyanopyridinyl ring with a 2-thioacetamide group. The differences are the styryl substituents on the pyridine ring and a 4-chlorophenyl group on the acetamide, instead of the 4-bromophenyl in the target compound. []
Compound Description: This compound demonstrated significant hepatoprotective and detoxifying activity in a rat model of combined paracetamol-alcoholic liver injury. When administered at a dose of 5 mg/kg for ten days, it resulted in a 34.88% reduction in total bilirubin levels compared to the control group. []
Relevance: While both compounds share a cyano-substituted thioacetamide moiety, CV046 incorporates a more complex 3-azaspiro[5,5]undec-1-en ring system, differentiating it from the simpler pyridinyl structure in N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide. This highlights the potential for diverse heterocyclic frameworks in developing biologically active compounds. []
Compound Description: Similar to CV046, CV047 also displayed notable hepatoprotective properties in the combined paracetamol-alcoholic liver injury rat model. A ten-day treatment regimen with this compound at 5 mg/kg led to a 31.78% decrease in blood bilirubin levels compared to the control group. []
Relevance: Like CV046, this compound shares the cyano-substituted thioacetamide group but differs from N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide by incorporating the 3-azaspiro[5,5]undec-1-en ring system. This emphasizes the structural diversity possible while retaining certain functional groups that might contribute to the observed bioactivity. []
Compound Description: This compound demonstrated significant hepatoprotective activity in a rat model of paracetamol-alcoholic liver injury, leading to a 26.36% decrease in total bilirubin levels compared to the control group after ten days of treatment at 5 mg/kg. []
Relevance: Although structurally distinct from N-(4-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide, CV146 shares the presence of a cyano and thioacetamide group. The structural variations highlight the exploration of different core structures, such as the dihydropyridine ring in CV146, while investigating potential hepatoprotective agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.